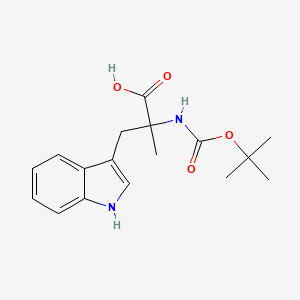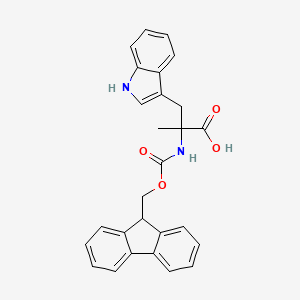
3-(4,4-Difluoropiperidin-1-yl)propan-1-ol
Overview
Description
3-(4,4-Difluoropiperidin-1-yl)propan-1-ol, also known as 4,4-Difluoropiperidine-1-ol, is an organic compound that is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is a colorless liquid with a pungent odor, and is soluble in water and organic solvents. In the laboratory, 4,4-Difluoropiperidine-1-ol is used as an intermediate in the synthesis of a variety of compounds, including drugs, agrochemicals, and specialty chemicals.
Scientific Research Applications
3-(4,4-Difluoropiperidin-1-yl)propan-1-olpiperidine-1-ol has a wide range of applications in scientific research. It is used in the synthesis of a variety of biologically active compounds, such as drugs, agrochemicals, and specialty chemicals. It is also used in the synthesis of new molecules for drug discovery and development. In addition, 3-(4,4-Difluoropiperidin-1-yl)propan-1-olpiperidine-1-ol is used in the synthesis of peptide and peptidomimetic compounds, as well as in the synthesis of organometallic compounds.
Mechanism of Action
3-(4,4-Difluoropiperidin-1-yl)propan-1-olpiperidine-1-ol acts as a nucleophile, reacting with electrophiles to form carbon-carbon bonds. The reaction is typically carried out in an aqueous solution at a temperature of 50-60°C. The reaction is reversible, and the product can be isolated by precipitation or distillation.
Biochemical and Physiological Effects
3-(4,4-Difluoropiperidin-1-yl)propan-1-olpiperidine-1-ol has been studied for its biochemical and physiological effects. It has been found to be an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In addition, 3-(4,4-Difluoropiperidin-1-yl)propan-1-olpiperidine-1-ol has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
The use of 3-(4,4-Difluoropiperidin-1-yl)propan-1-olpiperidine-1-ol in laboratory experiments has several advantages and limitations. The primary advantage of using 3-(4,4-Difluoropiperidin-1-yl)propan-1-olpiperidine-1-ol is its high reactivity, which allows for the rapid synthesis of a variety of compounds. However, 3-(4,4-Difluoropiperidin-1-yl)propan-1-olpiperidine-1-ol is also a strong base, which can cause unwanted side reactions and can be corrosive to laboratory equipment. In addition, 3-(4,4-Difluoropiperidin-1-yl)propan-1-olpiperidine-1-ol is a volatile compound and can be difficult to handle and store.
Future Directions
There are a number of potential future directions for 3-(4,4-Difluoropiperidin-1-yl)propan-1-olpiperidine-1-ol. One potential direction is the development of new synthetic routes for the synthesis of 3-(4,4-Difluoropiperidin-1-yl)propan-1-olpiperidine-1-ol and related compounds. Another potential direction is the development of new methods for the purification and isolation of 3-(4,4-Difluoropiperidin-1-yl)propan-1-olpiperidine-1-ol and related compounds. In addition, further research could be conducted to explore the biochemical and physiological effects of 3-(4,4-Difluoropiperidin-1-yl)propan-1-olpiperidine-1-ol, as well as its potential applications in drug discovery and development. Finally, further research could be conducted to explore the potential toxicity of 3-(4,4-Difluoropiperidin-1-yl)propan-1-olpiperidine-1-ol and related compounds.
properties
IUPAC Name |
3-(4,4-difluoropiperidin-1-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO/c9-8(10)2-5-11(6-3-8)4-1-7-12/h12H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAORATFEVJAUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-Difluoropiperidinyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 2-amino-3-(2-chlorobenzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate](/img/structure/B3085009.png)


![N-[cyclopropyl(phenyl)methyl]-N-hydroxyformamide](/img/structure/B3085021.png)


![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate](/img/structure/B3085068.png)



![4-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3085089.png)